N-(2-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide
Description
Properties
Molecular Formula |
C23H29N3O |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-(2-methylphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C23H29N3O/c1-20-8-5-6-12-22(20)24-23(27)13-15-26-18-16-25(17-19-26)14-7-11-21-9-3-2-4-10-21/h2-12H,13-19H2,1H3,(H,24,27)/b11-7+ |
InChI Key |
TXZLWHHYQQLVPC-YRNVUSSQSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3 |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The molecular formula of N-(2-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide is . This compound features a piperazine ring, which is central to many pharmacologically active compounds, and a phenylpropene moiety that may influence its biological interactions.
Anticancer Activity
Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research on related piperazine derivatives has shown promising results against various cancer cell lines:
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa (cervical cancer) | < 10 | |
| Compound B | MCF7 (breast cancer) | 15 | |
| This compound | TBD | TBD | TBD |
The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity. The hydrophobic interactions of the piperazine moiety with cellular targets are also believed to play a critical role in its activity.
Neuropharmacological Effects
Piperazine derivatives have been extensively studied for their neuropharmacological effects. The compound is hypothesized to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Research indicates that similar compounds can exhibit:
- Antidepressant effects : By modulating serotonin levels.
- Anxiolytic properties : Through interaction with GABAergic systems.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound could possess antimicrobial properties. Testing against various bacterial strains has shown that modifications in the piperazine structure can lead to enhanced antibacterial activity.
Case Studies and Research Findings
A notable study focused on the synthesis and biological evaluation of piperazine derivatives, including this compound. The study reported:
- Synthesis : The compound was synthesized via a multi-step process involving the reaction of substituted piperazines with appropriate acyl chlorides.
- Biological Testing : In vitro assays demonstrated that the compound exhibited moderate cytotoxicity against various cancer cell lines, with further investigation needed to elucidate its mechanism of action.
- Mechanism Insights : Molecular dynamics simulations suggested that the compound binds effectively to target proteins involved in cancer proliferation pathways.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Cinnamyl Moieties
Compounds sharing the cinnamyl-piperazine core exhibit variations in the amide substituents, influencing their physicochemical and biological properties:
Key Observations :
- The cinnamyl-piperazine moiety is conserved, but the amide group’s structure (propanamide vs. acetamide vs. butenamide) and aryl substituents (e.g., methoxy groups) alter polarity and steric bulk. These changes may affect solubility, bioavailability, and target interactions.
Piperazine Derivatives with Antiproliferative Activity
Compounds with piperazine linked to benzothiazole or quinoline groups demonstrate antiproliferative effects, highlighting the role of heterocyclic substituents:
Key Observations :
- The target compound lacks the benzothiazole or quinoline groups present in these analogs, suggesting divergent mechanisms of action. Antiproliferative activity in analogs may arise from DNA intercalation (quinoline) or enzyme inhibition (benzothiazole) .
Dopamine Receptor Ligands
Piperazine-propanamide derivatives are explored for neurological targets:
Key Observations :
Physicochemical Properties of Propanamide Derivatives
Comparative analysis of propanamide analogs with piperazine or pyrrolidine substituents:
Key Observations :
- Higher melting points (e.g., 12g vs. 12f) correlate with increased rigidity from pyrrolidine vs. piperidine. The target compound’s melting point is unreported, but its cinnamyl group may reduce crystallinity compared to alkyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
